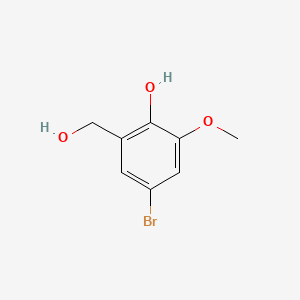
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Vue d'ensemble
Description
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, commonly known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a heterocyclic compound that contains a phthalazine ring and a carboxylic acid group. It is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various techniques, including condensing with benzaldehydes and active methylene compounds, utilizing catalysts like L-proline in ethanol at room temperature (Praveen Kumar et al., 2014).
- Characterization Methods : Studies have employed techniques like 1H NMR, 13C NMR, IR, MS, and X-ray diffraction for structural characterization of derivatives of this compound (Ting Yao et al., 2013).
Biological and Chemical Properties
- Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, as indicated in studies focusing on their synthesis and biological evaluation (M. C. Cardia et al., 2003).
- Bio-Lubricant Properties : Derivatives of this compound, synthesized from oleic acid, have been studied for their bio-lubricant properties, showing potential in this area (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).
Chemical Applications
- Analytical Methods for Quality Control : This compound has been used as a reference in developing analytical methods for quality control of active pharmaceutical ingredients, particularly in the context of antimicrobial drugs (V. O. Zubkov et al., 2016).
- Fluorescence Derivatisation : Derivatives of this compound have been evaluated for their potential as fluorescent derivatizing reagents, showing strong fluorescence and applicability in biological assays (V. Frade et al., 2007).
Propriétés
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAVUXZOYSZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359011 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-80-9 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
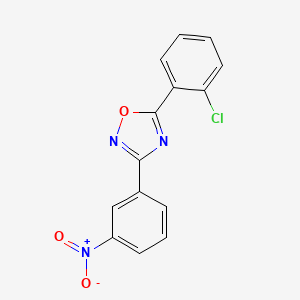
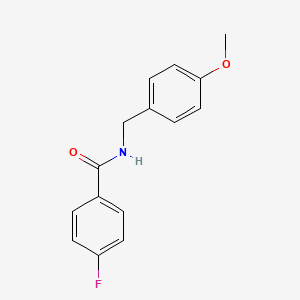
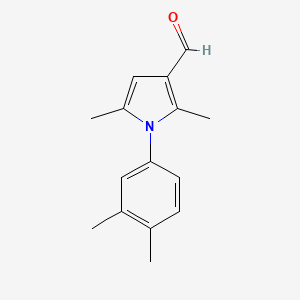



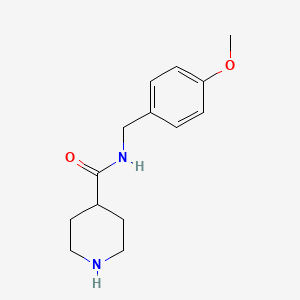
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
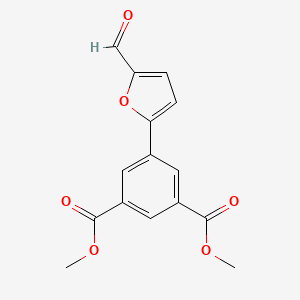
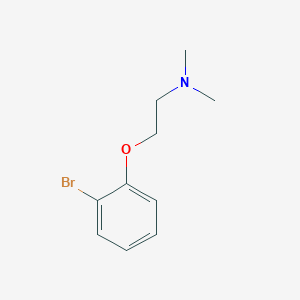

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

